molecular formula C7H6N2 B1526650 4-Aminobenzonitrile-2,3,5,6-d4 CAS No. 1331866-32-0

4-Aminobenzonitrile-2,3,5,6-d4

Cat. No. B1526650
CAS RN: 1331866-32-0
M. Wt: 122.16 g/mol
InChI Key: YBAZINRZQSAIAY-RHQRLBAQSA-N
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Description

4-Aminobenzonitrile-2,3,5,6-d4, also known as 4-aminobenzonitrile-d4, is a chemical compound with the molecular formula C7H6N2 . It has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . It has also been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain .


Synthesis Analysis

4-Aminobenzonitrile has been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain . It has also been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid .


Molecular Structure Analysis

The molecular structure of 4-Aminobenzonitrile-2,3,5,6-d4 is characterized by a molecular weight of 122.16 g/mol . The InChI string representation of its structure is InChI=1S/C7H6N2/c8-5-6-1-3-7 (9)4-2-6/h1-4H,9H2/i1D,2D,3D,4D . The compound’s canonical SMILES representation is C1=CC (=CC=C1C#N)N .


Chemical Reactions Analysis

A regioselective synthesis of benzonitriles has been reported via an amino-catalyzed [3+3] benzannulation reaction of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminobenzonitrile-2,3,5,6-d4 include a molecular weight of 122.16 g/mol . The compound has a topological polar surface area of 49.8 Ų . The compound’s exact mass and monoisotopic mass are both 122.078205184 g/mol .

Scientific Research Applications

Metabolic Research

4-Aminobenzonitrile-2,3,5,6-d4: is utilized in metabolic research to study metabolic pathways in vivo safely. The deuterium labeling allows for the tracing of metabolic processes without altering the biological system’s chemistry .

Environmental Monitoring

This compound serves as a standard for environmental pollutants. It’s used in the detection of contaminants in air, water, soil, sediment, and food, helping to monitor and understand environmental pollution levels .

Clinical Diagnostics

In the field of clinical diagnostics, 4-Aminobenzonitrile-2,3,5,6-d4 is used for imaging, diagnosis, and newborn screening. Its isotopic labeling helps in the precise detection of diseases and conditions .

Organic Chemistry

The compound is a valuable tool in organic chemistry for chemical identification, qualitative and quantitative analysis, and detection. It can be used as a chemical reference due to its stable isotope labeling .

NMR Solvent Studies

4-Aminobenzonitrile-2,3,5,6-d4: is used in various types of NMR solvents to study the structure, reaction mechanism, and kinetics of compounds. Its isotopic labels help in the accurate analysis of molecular interactions .

High-Pressure Synchrotron Studies

Research has shown that 4-Aminobenzonitrile undergoes a pressure-induced phase transition, which is crucial for understanding the formation and enhancement of weak hydrogen bonds under high pressure. This can contribute to the development of supramolecular chemistry and the study of materials under extreme conditions .

Safety and Hazards

4-Aminobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-amino-2,3,5,6-tetradeuteriobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAZINRZQSAIAY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzonitrile-2,3,5,6-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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